![molecular formula C8H4BrNO2S B1527764 4-Bromobenzo[D]thiazole-2-carboxylic acid CAS No. 1187928-21-7](/img/structure/B1527764.png)

4-Bromobenzo[D]thiazole-2-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for 4-Bromobenzo[D]thiazole-2-carboxylic acid were not found, there are general synthetic pathways for benzothiazole derivatives. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

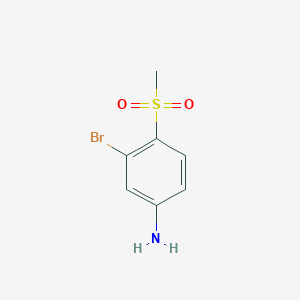

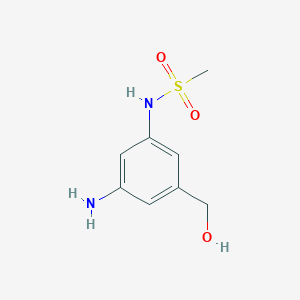

The molecular structure of 4-Bromobenzo[D]thiazole-2-carboxylic acid involves a benzothiazole ring with a bromine atom at the 4th position and a carboxylic acid group at the 2nd position . The InChI code is 1S/C8H4BrNO2S/c9-4-2-1-3-5-6(4)10-7(13-5)8(11)12/h1-3H,(H,11,12) .Chemical Reactions Analysis

Benzothiazole derivatives, including 4-Bromobenzo[D]thiazole-2-carboxylic acid, can participate in various chemical reactions. For instance, they can undergo aromatic nucleophilic substitution reactions and cross-coupling reactions .Physical And Chemical Properties Analysis

4-Bromobenzo[D]thiazole-2-carboxylic acid is a grey solid . The bromine substituent exhibits electron acceptor properties and significantly increases the electron affinity values .Aplicaciones Científicas De Investigación

-

Quorum Sensing Inhibitors

- Field : Microbiology

- Application : Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds were designed, synthesized, and evaluated to find novel quorum sensing inhibitors .

- Methods : Compounds were evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .

- Results : Three compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .

-

Multi-targeted Bioactive Molecules

- Field : Medicinal Chemistry

- Application : 2,4-Disubstituted thiazoles have been studied for their potential as multi-targeted bioactive molecules .

- Methods : Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .

- Results : The biological importance of recently developed 2,4-disubstituted thiazole derivatives has been described .

-

Electronic Structure and Electron Delocalization

- Field : Physical Chemistry

- Application : The electronic structure and electron delocalization in benzo [1,2- d :4,5- d ′]bis ([1,2,3]thiadiazole), its 4-bromo and 4,8-dibromo derivatives have been studied .

- Methods : X-ray analysis and ab initio calculations using the electron density of delocalized bonds (EDDB) and the gauge-including magnetically induced currents (GIMIC) methods were used .

- Results : The study revealed three possible orientations of the thiazole ring towards the target site .

-

Antibacterial and Antifungal Activities

- Field : Microbiology

- Application : Thiazoles are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial and antifungal .

- Methods : The biological outcomes are greatly affected by the substituents on a particular position of the thiazole ring .

- Results : The specific results would depend on the exact compound and the organisms it is tested against .

-

Anti-inflammatory Activities

- Field : Pharmacology

- Application : Thiazoles have been studied for their potential anti-inflammatory activities .

- Methods : The methods would involve in vitro and in vivo testing of the compounds for their ability to reduce inflammation .

- Results : The specific results would depend on the exact compound and the model of inflammation used .

-

Cytotoxicity Activity

- Field : Oncology

- Application : A series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported for their cytotoxicity activity on three human tumor cell lines .

- Methods : The compounds were likely tested in vitro using human tumor cell lines .

- Results : One compound demonstrated the most potent effect on a prostate cancer .

-

Quorum Sensing Inhibitors

- Field : Microbiology

- Application : Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds were designed, synthesized, and evaluated to find novel quorum sensing inhibitors .

- Methods : Compounds were evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .

- Results : Three compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .

-

Antitumor and Cytotoxic Activity

- Field : Oncology

- Application : A series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported for their cytotoxicity activity on three human tumor cell lines .

- Methods : The compounds were likely tested in vitro using human tumor cell lines .

- Results : One compound demonstrated the most potent effect on a prostate cancer .

-

Antioxidant Activity

- Field : Pharmacology

- Application : Thiazoles have been studied for their potential antioxidant activities .

- Methods : The methods would involve in vitro and in vivo testing of the compounds for their ability to reduce oxidative stress .

- Results : The specific results would depend on the exact compound and the model of oxidative stress used .

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-1,3-benzothiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2S/c9-4-2-1-3-5-6(4)10-7(13-5)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKGFAPPOURYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901283466 | |

| Record name | 4-Bromo-2-benzothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-benzothiazolecarboxylic acid | |

CAS RN |

1187928-21-7 | |

| Record name | 4-Bromo-2-benzothiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-benzothiazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901283466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

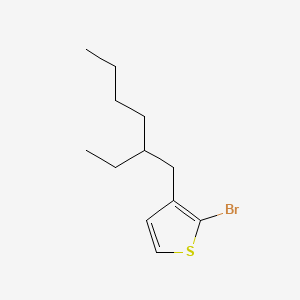

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1527689.png)

![tert-butyl N-[3-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B1527701.png)